molecular formula C14H21N3O2 B6298998 5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester CAS No. 2368871-20-7

5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester

Cat. No.: B6298998
CAS No.: 2368871-20-7
M. Wt: 263.34 g/mol
InChI Key: GBCRTIKTGPUZHQ-UHFFFAOYSA-N
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Description

5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol.

Preparation Methods

The synthesis of 5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester involves several steps. One common method includes the reaction of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reaction is typically carried out by stirring the mixture with an H2 balloon for 3 hours, followed by purification to obtain the desired product .

Chemical Reactions Analysis

5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group in the compound can be reduced to an amino group using hydrogenation with Pd/C as a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperazine rings are replaced with other groups.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include hydrogen gas, Pd/C, and various solvents like ethanol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various receptors and enzymes, influencing biological processes . Further research is needed to fully elucidate its mechanism of action and molecular targets.

Comparison with Similar Compounds

5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:

    tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but with an amino group instead of a nitro group.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and have structural similarities with this compound.

Properties

IUPAC Name

tert-butyl 5-piperazin-1-ylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)12-5-4-11(10-16-12)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCRTIKTGPUZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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